molecular formula C12H11ClN2O B11877225 2-(4-Chlorophenyl)-6-ethoxypyrazine CAS No. 1333222-39-1

2-(4-Chlorophenyl)-6-ethoxypyrazine

Katalognummer: B11877225
CAS-Nummer: 1333222-39-1
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: KCBTYJZHQLTBSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-6-ethoxypyrazine is a heterocyclic aromatic compound characterized by the presence of a pyrazine ring substituted with a 4-chlorophenyl group and an ethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-6-ethoxypyrazine typically involves the reaction of 4-chloroaniline with ethyl 2-chloroacetate under basic conditions to form an intermediate, which is then cyclized to yield the desired pyrazine derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Chlorophenyl)-6-ethoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the chlorophenyl group, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazine N-oxide.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Chlorophenyl)-6-ethoxypyrazine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-6-ethoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-(4-Chlorophenyl)-pyrazine: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    6-Ethoxy-2-phenylpyrazine: Similar structure but with a phenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.

Uniqueness: 2-(4-Chlorophenyl)-6-ethoxypyrazine is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which confer specific chemical reactivity and potential biological activities not observed in its analogs .

Eigenschaften

CAS-Nummer

1333222-39-1

Molekularformel

C12H11ClN2O

Molekulargewicht

234.68 g/mol

IUPAC-Name

2-(4-chlorophenyl)-6-ethoxypyrazine

InChI

InChI=1S/C12H11ClN2O/c1-2-16-12-8-14-7-11(15-12)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3

InChI-Schlüssel

KCBTYJZHQLTBSW-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=CN=C1)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.